2-bromo-N-(3-methoxybenzyl)propanamide
Description
This compound is of interest in synthetic organic chemistry, particularly as a precursor or intermediate in pharmaceutical and agrochemical applications. Its structure combines a reactive bromo group with a methoxybenzyl moiety, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPQCFPDBUQGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(3-methoxybenzyl)propanamide exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit or activate certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical behavior of propanamides is highly dependent on substituents attached to the benzyl ring and the bromine position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Brominated Propanamides
Physicochemical Properties
- Electronic Effects : The 3-methoxy group in the target compound donates electron density via resonance, enhancing solubility in polar solvents compared to electron-withdrawing substituents (e.g., 3,5-difluoro in ).
- Steric Effects : Bulky groups like 3,5-di-tert-butyl () reduce reactivity in nucleophilic substitutions due to steric hindrance, whereas smaller substituents (e.g., 3-methyl in ) favor faster reactions.
- Crystallinity : Hydrogen bonding in analogs like 3-chloro-N-(2-methoxybenzyl)propanamide stabilizes crystal structures (), whereas methoxy or tert-butyl groups may alter melting points and solubility.
Biological Activity
2-Bromo-N-(3-methoxybenzyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
- Molecular Formula : C12H14BrN
- Molecular Weight : 272.15 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance, a derivative of this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells.
- Induction of Apoptosis : The compound has been shown to activate apoptosis pathways by modulating key proteins involved in the cell death process. Specifically, it inhibits anti-apoptotic proteins such as Bcl-2 and activates pro-apoptotic factors.
- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at the G0/G1 phase, effectively halting the proliferation of cancer cells.
Case Study
In a study involving human leukemia cell lines, the compound exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent anticancer activity. In contrast, normal HEK-293 cells showed an IC50 of 33.2 µM, suggesting a degree of selectivity for cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 5.15 |
| HEK-293 (Normal) | 33.2 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary findings suggest effectiveness against a range of bacterial strains.
The compound appears to disrupt bacterial cell membranes and inhibit critical metabolic pathways, leading to bacterial cell death.
Research Findings
In vitro studies have shown that derivatives similar to this compound exhibit activity against multidrug-resistant strains of Mycobacterium tuberculosis and other pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
Anti-inflammatory Activity
Emerging research suggests that this compound may possess anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines.
The compound may modulate inflammatory pathways by inhibiting NF-kB activation and reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
